![molecular formula C9H7F2N3O2 B2582507 5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid CAS No. 2248327-18-4](/img/structure/B2582507.png)
5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid
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Overview
Description
“5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid” is a chemical compound that falls under the category of pyrazolo[4,3-b]pyridine derivatives . These compounds have been extensively studied due to their diverse biological activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl(ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates . These are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids . Their subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm affords tert-butyl 4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylates .Molecular Structure Analysis
The molecular formula of “5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid” is C9H7F2N3O2 . The compound contains a pyrazolo[4,3-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring .Chemical Reactions Analysis
The compound is likely to participate in reactions typical of pyrazolo[4,3-b]pyridines and carboxylic acids. For instance, it might undergo decarboxylation, esterification, or amide formation reactions . The difluoromethyl group could also participate in various reactions, as described in a review on difluoromethylation processes .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound is used in the synthesis of methyl (ethyl) pyrazolo [4,3-b]pyridine-6-carboxylates, which are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids . This process involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux .
Development of Fungicidally Active Succinate Dehydrogenase Inhibitors
The compound has been used in the preparation of novel fungicidally active succinate dehydrogenase inhibitors. These inhibitors carry a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component, mimicking similar-substituted pyrazole carboxamides .
Synthesis of Bioactive Compounds
The compound has been used in the synthesis of bioactive compounds. Studies have revealed inhibitors of myeloid cell leukemia among 3-carboxy-substituted 1,2,3,4-tetrahydroquinolines and potential agents for the treatment of autoimmune diseases among 4,5,6,7-tetrahydropyrazolo [4,3-b]pyridine-6-carboxylic acid amides .
Synthesis of Trifluoromethylpyridines
Although not directly mentioned, the compound’s structure suggests potential use in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
Precision Fiber Optic Inertial Measurement/Navigation Unit
While the compound’s name “EN300-6495702” is similar to the product name “EN-300” of a Precision Fiber Optic Inertial Measurement/Navigation Unit , it’s important to note that these are not the same. The EN-300 is a product developed by EMCORE for navigation purposes .
Environmental Meter
Similarly, the compound’s name “EN300-6495702” is similar to the product name “EN300” of a 5-in-1 Environmental Meter developed by Teledyne FLIR . Again, these are not the same. The EN300 Environmental Meter is a device used for measuring humidity, temperature, air velocity, light, and sound .
Future Directions
The field of pyrazolo[4,3-b]pyridine derivatives is a promising area of research due to the diverse biological activity of these compounds . Future research could focus on exploring the biological activities of “5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid” and its derivatives, as well as optimizing their synthesis.
properties
IUPAC Name |
5-(difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O2/c1-14-6-2-4(9(15)16)7(8(10)11)13-5(6)3-12-14/h2-3,8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWYGEOCCDMHPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(C(=C2)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid |
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